molecular formula C20H15B B1495201 2-bromo-9-methyl-9-phenyl-9H-Fluorene

2-bromo-9-methyl-9-phenyl-9H-Fluorene

Cat. No.: B1495201
M. Wt: 335.2 g/mol
InChI Key: CLONKSYOYUZVAE-UHFFFAOYSA-N
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Description

2-Bromo-9-methyl-9-phenyl-9H-fluorene (CAS: 1548450-68-5) is a brominated fluorene derivative with the molecular formula C₂₀H₁₅Br and a molecular weight of 335.24 g/mol . It is a colorless, odorless solid with a melting point of 95–96°C and a boiling point of 286–287°C. The compound is insoluble in water but soluble in organic solvents such as dichloromethane and tetrahydrofuran. Its structure features a bromine atom at the 2-position of the fluorene backbone and a methyl-phenyl substitution at the 9-position, which introduces steric and electronic effects critical to its reactivity .

Properties

Molecular Formula

C20H15B

Molecular Weight

335.2 g/mol

IUPAC Name

2-bromo-9-methyl-9-phenylfluorene

InChI

InChI=1S/C20H15Br/c1-20(14-7-3-2-4-8-14)18-10-6-5-9-16(18)17-12-11-15(21)13-19(17)20/h2-13H,1H3

InChI Key

CLONKSYOYUZVAE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 2-bromo-9-methyl-9-phenyl-9H-fluorene with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
This compound 1548450-68-5 C₂₀H₁₅Br 335.24 2-Br, 9-Me, 9-Ph 95–96 Pharmaceuticals, polymers
9-Bromo-9-phenylfluorene 55135-66-5 C₁₉H₁₃Br 321.21 9-Br, 9-Ph Not reported Organic synthesis intermediates
2-Bromo-9H-fluorene 1133-80-8 C₁₃H₉Br 245.12 2-Br 124–126 Cross-coupling reactions
9-(4-Bromophenyl)-9-phenylfluorene 937082-81-0 C₂₅H₁₇Br 397.31 9-(4-Br-Ph), 9-Ph Not reported Materials science, OLEDs
9-Bromo-9-borafluorene N/A C₁₂H₈BBr 227.00 9-Br, 9-B 328 (synthesis temp) Polymer linkers, organometallics

Key Observations :

  • Steric Effects : The 9-methyl and 9-phenyl groups in the target compound introduce significant steric hindrance compared to simpler derivatives like 2-bromo-9H-fluorene. This reduces its reactivity in nucleophilic substitutions but enhances stability in polymer matrices .
  • Electronic Effects : The electron-withdrawing bromine at the 2-position increases electrophilicity, facilitating cross-coupling reactions. However, the electron-donating methyl group partially offsets this effect .
  • Molecular Weight : Higher molecular weight derivatives (e.g., 9-(4-Bromophenyl)-9-phenylfluorene) are favored in materials science for their thermal stability and optoelectronic properties .

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